

# Technical Guide: 4-(3-Pyrrolidinyl)morpholine Dihydrochloride

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## Compound of Interest

Compound Name:	4-(3-Pyrrolidinyl)morpholine dihydrochloride
CAS No.:	1219979-89-1
Cat. No.:	B577571

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## Executive Summary

**4-(3-Pyrrolidinyl)morpholine dihydrochloride** is a bicyclic heterocycle serving as a critical secondary amine building block in modern drug discovery. Structurally, it consists of a morpholine ring attached to the C3 position of a pyrrolidine ring. This specific architecture allows medicinal chemists to introduce a solubilizing morpholine group via a rigid, chiral pyrrolidine spacer, avoiding the conformational floppiness of linear alkyl linkers.

This guide provides a comprehensive technical analysis of the molecule, focusing on its physiochemical properties, synthetic utility in Structure-Activity Relationship (SAR) studies, and rigorous handling protocols for the hygroscopic dihydrochloride salt.

## Chemical Identity & Physiochemical Profile

The dihydrochloride salt form (2HCl) is preferred for storage and handling due to the oxidative instability and volatility of the free secondary amine. Below is the validated profile for the compound and its enantiomers.

## Datasheet

Parameter	Specification
IUPAC Name	4-(Pyrrolidin-3-yl)morpholine dihydrochloride
Chemical Formula	C <sub>8</sub> H <sub>18</sub> Cl <sub>2</sub> N <sub>2</sub> O
Molecular Weight	229.15 g/mol (Salt) / 156.23 g/mol (Free Base)
Appearance	White to off-white hygroscopic solid
Solubility	High in Water, DMSO, Methanol; Low in DCM, Ether
pKa (Calc)	~8.5 (Pyrrolidine NH), ~4.5 (Morpholine N - protonated)

## CAS Registry Numbers

Precise identification is critical as the molecule possesses a chiral center at the pyrrolidine C3 position.

Stereochemistry	Salt Form	CAS Number
Racemic	Free Base	53617-37-1
(R)-Enantiomer	Dihydrochloride	913702-38-2
(S)-Enantiomer	Dihydrochloride	2829292-54-6

## Medicinal Chemistry Utility: The "Why"

In drug design, this moiety is not merely a linker; it is a functional pharmacophore modulator.

## Solubility & Metabolic Stability (The Morpholine Effect)

Morpholine is a "privileged structure" in medicinal chemistry.<sup>[1]</sup> Unlike more lipophilic rings (e.g., cyclohexane), the ether oxygen in morpholine lowers the LogP (lipophilicity) and acts as a weak Hydrogen Bond Acceptor (HBA). This often improves the Metabolic Stability of a drug

candidate by blocking metabolic soft spots, a strategy successfully employed in drugs like Gefitinib.

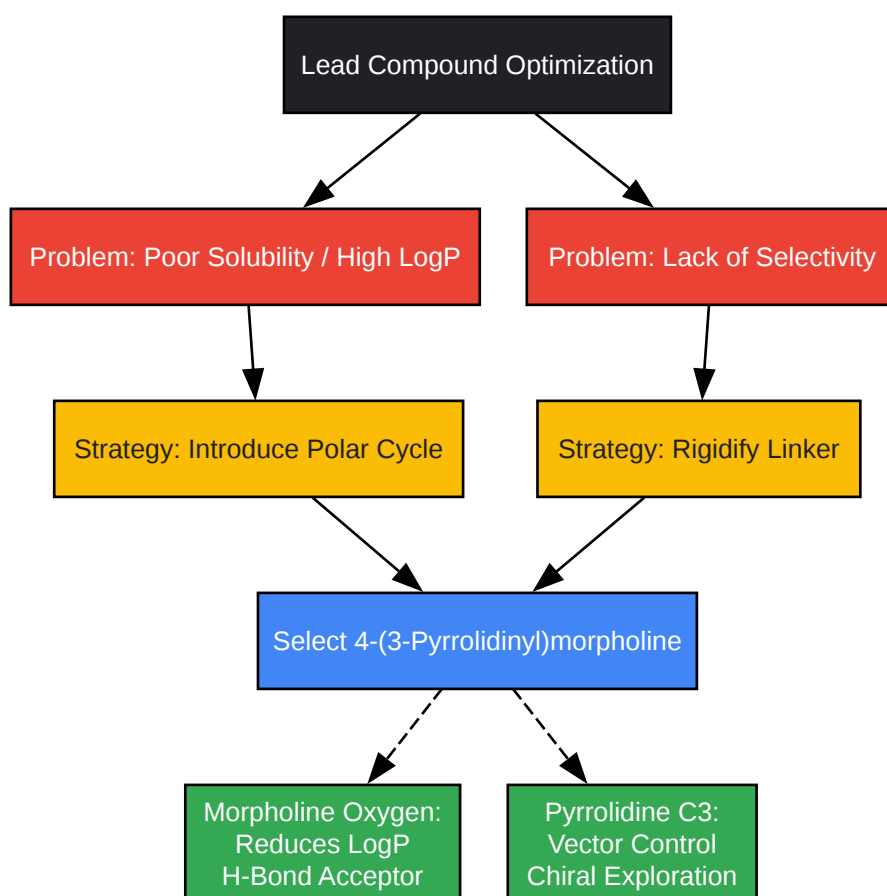
## Vector Positioning (The Pyrrolidine Effect)

The pyrrolidine ring provides  $sp^3$  character, increasing the fraction of saturated carbons ( $F_{sp^3}$ ) in the molecule—a metric correlated with higher clinical success rates. Unlike a flexible ethyl chain, the pyrrolidine ring rigidly orients the morpholine vector.

- Chirality: The (R) and (S) enantiomers project the morpholine group into distinct regions of the protein binding pocket, allowing for precise probing of steric tolerance.

## SAR Decision Matrix

The following diagram illustrates the logical flow a chemist uses when selecting this building block for lead optimization.



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Figure 1: SAR Decision Matrix demonstrating the strategic selection of the morpholine-pyrrolidine scaffold to solve solubility and selectivity issues.

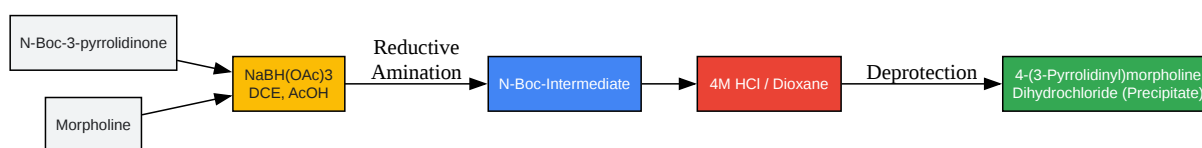
## Synthetic Accessibility & Reaction Logic

While the molecule is commercially available, understanding its synthesis allows for the creation of derivatives. The most robust route is Reductive Amination, which avoids the elimination side-products common in nucleophilic substitution of 3-halopyrrolidines.

## Synthesis Workflow (Reductive Amination)

This protocol ensures high yield and minimal racemization.

- Starting Materials: N-Boc-3-pyrrolidinone (ketone) and Morpholine (amine).
- Reductive Agent: Sodium triacetoxyborohydride (STAB) is preferred over  $\text{NaCNBH}_3$  due to lower toxicity and better acid tolerance.
- Deprotection: Removal of the Boc group with HCl/Dioxane precipitates the stable dihydrochloride salt.



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Figure 2: Step-by-step synthetic pathway via reductive amination to generate the dihydrochloride salt.

## Handling & Experimental Protocols

The dihydrochloride salt is stable but hygroscopic. It cannot be used directly in base-sensitive reactions (e.g., Buchwald-Hartwig coupling) without neutralization.

## Protocol: "Free-Basing" In Situ

For palladium-catalyzed couplings, isolating the free amine is risky due to oxidation. Use this in situ release method:

- Suspension: Suspend 1.0 equiv of 4-(3-Pyrrolidinyl)morpholine·2HCl in the reaction solvent (e.g., Toluene or Dioxane).
- Neutralization: Add 2.2 - 2.5 equiv of a non-nucleophilic base (e.g., Diisopropylethylamine or Cs<sub>2</sub>CO<sub>3</sub>).
- Activation: Stir at Room Temperature (RT) for 15 minutes. The solution will become clearer or the suspension texture will change as the free amine is released and the inorganic salt (e.g., DIPEA·HCl) forms.
- Coupling: Add the catalyst, ligand, and electrophile directly to this mixture.

## Storage & QC

- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The 2HCl salt is prone to absorbing water, which alters the stoichiometry in precise reactions.
- QC Check: If the solid becomes a gum/oil, it has absorbed significant moisture. Recrystallize from Methanol/Ether or dry under high vacuum over P<sub>2</sub>O<sub>5</sub> before use.

## References

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- [3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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